molecular formula C26H42O5 B13400452 2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone CAS No. 887594-47-0

2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone

Cat. No.: B13400452
CAS No.: 887594-47-0
M. Wt: 434.6 g/mol
InChI Key: CQYLCXGDVUAPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone is a complex organic compound with a unique structure that includes a benzoquinone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoquinone core, followed by the introduction of the butyl-oxiranyl and tridecyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce production costs, while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone undergoes various chemical reactions, including:

    Oxidation: The benzoquinone core can be further oxidized to form more complex quinones.

    Reduction: Reduction reactions can convert the benzoquinone to hydroquinone derivatives.

    Substitution: The functional groups on the benzoquinone core can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different properties and applications depending on the specific functional groups introduced.

Scientific Research Applications

2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and DNA, leading to various biological effects. The compound’s ability to modulate oxidative stress pathways makes it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A widely used quinone with high reduction potential.

    2-Tert-butyl-1,4-benzoquinone: Another benzoquinone derivative with similar redox properties.

Uniqueness

2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butyl-oxiranyl and tridecyl groups makes it particularly interesting for applications requiring specific hydrophobic and hydrophilic interactions.

Properties

CAS No.

887594-47-0

Molecular Formula

C26H42O5

Molecular Weight

434.6 g/mol

IUPAC Name

2-[13-(3-butyloxiran-2-yl)tridecyl]-3,6-dihydroxy-5-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C26H42O5/c1-3-4-17-21-22(31-21)18-15-13-11-9-7-5-6-8-10-12-14-16-20-25(29)23(27)19(2)24(28)26(20)30/h21-22,27,30H,3-18H2,1-2H3

InChI Key

CQYLCXGDVUAPIN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(O1)CCCCCCCCCCCCCC2=C(C(=O)C(=C(C2=O)O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.